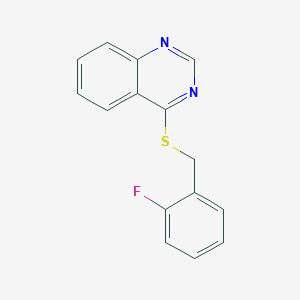

4-((2-Fluorobenzyl)thio)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-((2-Fluorobenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves a series of reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The compounds were synthesized using a one-pot method after intramolecular cyclization and dehydration catalyzed by aqueous methylamine solution .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be characterized using various techniques such as FTIR, 1H-NMR, 13C NMR, and HRMS . The crystal structure can also be determined using X-ray diffraction .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, the aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .科学的研究の応用

Antitumor Activity

A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones was synthesized and evaluated for in vitro antitumor activity. Two compounds exhibited significant antitumor properties, with activities comparable to or higher than standard drugs like 5-fluorouracil, gefitinib, and erlotinib, especially against lung, CNS, and breast cancer cells (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Antifungal Activity

6-Fluoro-4-quinazolinol derivatives showed significant antifungal activities against various fungi. The compounds effectively inhibited the growth of Fusarium oxysporum, demonstrating a high inhibitory effect with EC(50) values ranging from 8.3 to 64.2 microg/mL (Xu, Song, Bhadury, Yang, Zhang, Jin, Xue, Hu, & Lu, 2007).

Biodistribution Study

The biodistribution of a benzo[g]quinazoline derivative was studied in tumor-bearing mice, indicating its potential for targeting tumor cells with significant uptake in tumor tissue (Al-Salahi, Moustapha, Abuelizz, Alharthi, Alburikan, Ibrahim, Marzouk, & Motaleb, 2018).

Antimicrobial Activities

Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited good antimicrobial activities, with one showing superior effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan, Lv, Du, Gao, Huang, & Bao, 2016).

Synthesis Methodologies

Several studies have focused on developing efficient synthesis methodologies for quinazolinone derivatives, demonstrating their versatility and potential in various biological applications. These methods offer pathways for creating complex structures under mild conditions, highlighting the chemical flexibility and utility of quinazolinone derivatives in research (Iqbal, Lu, Mehmood, Khan, Hua, 2019).

作用機序

Target of Action

4-((2-Fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Quinazoline derivatives have been reported to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .

Result of Action

Quinazoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines .

将来の方向性

The future directions for the research on “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. For instance, more studies could be conducted to investigate their anti-tumor activities and mechanisms of action . Additionally, research could be carried out to discover novel and effective anti-tumor drugs based on the quinazoline scaffold .

特性

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWZYFLXIVPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2935213.png)

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)